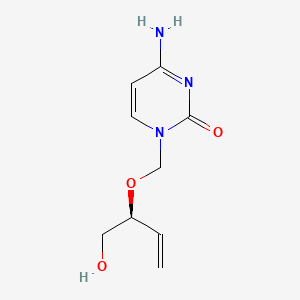
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is a heterocyclic organic compound. It features a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The compound is further substituted with an amino group at position 4 and a complex side chain at position 1. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- typically involves multi-step organic reactions. One common approach is the condensation of a suitable amino pyrimidine derivative with an aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution at the amino group can produce a wide range of substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinolone: Another heterocyclic compound with a similar structure but different nitrogen positioning.
4-Hydroxy-2-quinolone: Shares the pyrimidinone core but has a hydroxyl group instead of an amino group.
Indole Derivatives: Compounds with a similar aromatic ring structure but different functional groups and biological activities.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties
Propiedades
Número CAS |
136083-20-0 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-amino-1-[[(2S)-1-hydroxybut-3-en-2-yl]oxymethyl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-2-7(5-13)15-6-12-4-3-8(10)11-9(12)14/h2-4,7,13H,1,5-6H2,(H2,10,11,14)/t7-/m0/s1 |
Clave InChI |
QTHAIQNVKFSUKG-ZETCQYMHSA-N |
SMILES isomérico |
C=C[C@@H](CO)OCN1C=CC(=NC1=O)N |
SMILES canónico |
C=CC(CO)OCN1C=CC(=NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















